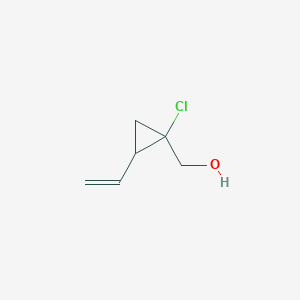
16-Chlorohexadeca-6,9-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Chlorohexadeca-6,9-diyne is a chemical compound with the molecular formula C16H25Cl It is characterized by the presence of a chlorine atom and two triple bonds within a 16-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Chlorohexadeca-6,9-diyne typically involves the chlorination of hexadeca-6,9-diyne. One common method includes the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{C}{16}\text{H}{24} + \text{Cl}2 \rightarrow \text{C}{16}\text{H}_{25}\text{Cl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
16-Chlorohexadeca-6,9-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
16-Chlorohexadeca-6,9-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 16-Chlorohexadeca-6,9-diyne involves its interaction with molecular targets through its reactive triple bonds and chlorine atom. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadeca-6,9-diyne: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
16-Bromohexadeca-6,9-diyne: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
16-Iodohexadeca-6,9-diyne: Contains an iodine atom, which can lead to different reactivity patterns compared to the chlorine derivative.
Uniqueness
16-Chlorohexadeca-6,9-diyne is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and can influence its interactions with other molecules. This makes it a valuable compound for specific applications where such reactivity is desired.
Propriétés
Numéro CAS |
98814-47-2 |
|---|---|
Formule moléculaire |
C16H25Cl |
Poids moléculaire |
252.82 g/mol |
Nom IUPAC |
16-chlorohexadeca-6,9-diyne |
InChI |
InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-5,8,11-16H2,1H3 |
Clé InChI |
OOQPQRFMPOZNFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCC#CCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


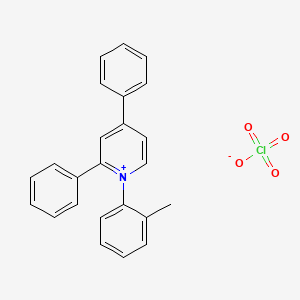
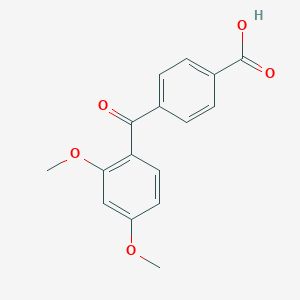
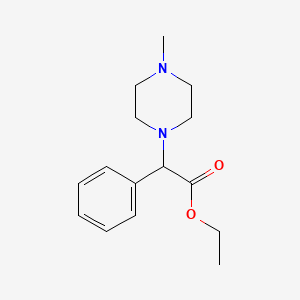
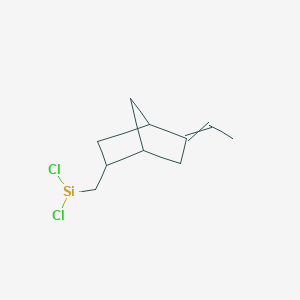
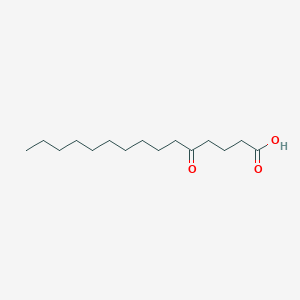
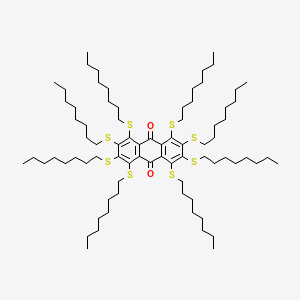
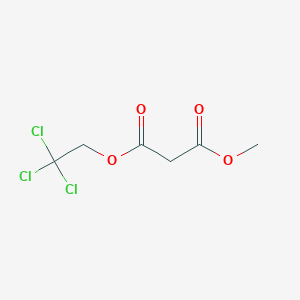

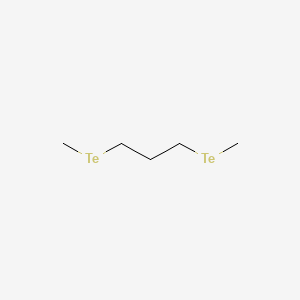
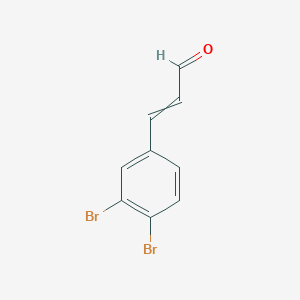

![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
